4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide
Overview
Description
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C12H10FN3O2. It is a colorless to pale yellow solid and is primarily used as an intermediate in organic synthesis. This compound is significant in the synthesis of drugs and pesticides containing pyridine structures, which play a crucial role in regulating biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide involves a substitution reaction. Typically, 4-amino-2-fluorophenol is reacted with pyridine-2-carboxylic anhydride under appropriate conditions to yield the desired product . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The process may also include steps for purification and isolation of the compound to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may yield products with increased hydrogen content.
Scientific Research Applications
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used in the production of pesticides and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide can be compared with other similar compounds, such as:
- 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline
- 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline
- 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine
These compounds share structural similarities but may differ in their specific chemical properties and biological activities. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-(4-amino-2-fluorophenoxy)-N-methylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O2/c1-16-13(18)11-7-9(4-5-17-11)19-12-3-2-8(15)6-10(12)14/h2-7H,15H2,1H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBWVYCBILWPGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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